(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 174826-34-7
VCID: VC4228989
InChI: InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
SMILES: CC1=CC(=CC(=C1NN)C)Br.Cl
Molecular Formula: C8H12BrClN2
Molecular Weight: 251.55

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

CAS No.: 174826-34-7

Cat. No.: VC4228989

Molecular Formula: C8H12BrClN2

Molecular Weight: 251.55

* For research use only. Not for human or veterinary use.

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride - 174826-34-7

Specification

CAS No. 174826-34-7
Molecular Formula C8H12BrClN2
Molecular Weight 251.55
IUPAC Name (4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
Standard InChI Key SZTXNGAWBPIHMK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1NN)C)Br.Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride is defined by its bromine and methyl substituents, which confer distinct electronic and steric properties. The compound’s IUPAC name is (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride, with a molecular weight of 251.55 g/mol . Key structural features include:

  • Bromine atom: Positioned at the para site, enabling electrophilic substitution reactions.

  • Methyl groups: Located at the ortho positions, enhancing steric hindrance and influencing reaction pathways.

  • Hydrazine moiety: Facilitates nucleophilic interactions and covalent bond formation with biological targets.

The canonical SMILES representation is CC1=CC(=CC(=C1NN)C)Br.Cl, reflecting the substitution pattern and hydrochloride salt formation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves diazotization of 4-bromo-2,6-dimethylaniline followed by reduction with hydrazine hydrate under acidic conditions. Key steps include:

  • Diazotization: Treatment of 4-bromo-2,6-dimethylaniline with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt.

  • Reduction: Reaction with hydrazine hydrate to yield the hydrazine derivative.

  • Salt Formation: Precipitation as the hydrochloride salt using concentrated HCl.

Optimized conditions (pH 3–5, stoichiometric control) achieve yields exceeding 80%, with purity confirmed via HPLC and elemental analysis .

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency, with recrystallization from ethanol/water mixtures ensuring high purity (>97%). Industrial batches prioritize temperature control to minimize byproducts like tar or unreacted intermediates.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsMajor Products
OxidationO₂, Fe³⁺ catalystsAzo derivatives
ReductionLiAlH₄, H₂/PdAmines
SubstitutionKCN, CuCNCyano derivatives

The bromine atom’s electronegativity directs electrophilic substitution to the meta position, while methyl groups sterically hinder ortho/para sites.

Role in Organic Synthesis

  • Fischer indole synthesis: Reacts with ketones (e.g., cyclohexanone) in acidic media to form indole derivatives, intermediates in alkaloid synthesis.

  • Azo compound preparation: Oxidation yields brightly colored azo dyes, utilized in textile and pharmaceutical industries.

Cell LineIC₅₀ (µM)Notes
Caco-254.9Moderate activity
A549106.1Low sensitivity

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
4-Bromo-2,6-dichlorophenylhydrazineCl at orthoHigher electrophilicity, enhanced GST inhibition
4-Iodo-2,6-dimethylphenylhydrazineI instead of BrGreater steric bulk, slower reaction kinetics

The methyl groups in (4-bromo-2,6-dimethylphenyl)hydrazine hydrochloride improve lipid solubility, potentially enhancing blood-brain barrier penetration compared to halogen-only analogs.

Future Directions in Research

  • Drug Development: Structural optimization to improve selectivity for oncology targets.

  • Catalysis: Exploration as a ligand in transition metal-catalyzed cross-coupling reactions.

  • Materials Science: Incorporation into polymers for sensor applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator